molecular formula C22H25N3O4 B6016199 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE

4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE

Cat. No.: B6016199
M. Wt: 395.5 g/mol
InChI Key: GNZNTQVBQUCHHK-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes an allyl group, a hydroxyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-allyl-2-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The hydrazone group can be reduced to form the corresponding amine.

    Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its hydrazone group.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

  • **Poly

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-6-16-7-5-8-17(22(16)28)15-23-25-21(27)14-13-20(26)24-18-9-11-19(12-10-18)29-4-2/h3,5,7-12,15,28H,1,4,6,13-14H2,2H3,(H,24,26)(H,25,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZNTQVBQUCHHK-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC(=C2O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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